3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-5-6-15(8-13(12)2)20(24)21-17-9-14-4-3-7-22-18(23)11-16(10-17)19(14)22/h5-6,8-10H,3-4,7,11H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHUDSRKLCDANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(5-Amino-2-Methoxyphenyl)Formamide
The synthesis commences with 2-methoxy-5-nitroaniline (3), which undergoes formylation using formic acid and acetic anhydride at 0°C for 12 hours, yielding N-(2-methoxy-5-nitrobenzyl)formamide (4) in 89% yield. Subsequent hydrogenation over 5% Pd/C in dimethylformamide (DMF) at 50 psi H₂ pressure reduces the nitro group to an amine, affording N-(5-amino-2-methoxyphenyl)formamide (5) with 93% efficiency.
Diazotization and Japp-Klingemann Cyclization
Treatment of compound 5 with NaNO₂ and HBF₄ in HCl/EtOH at -25°C generates a diazonium tetrafluoroborate intermediate, which undergoes Japp-Klingemann coupling with ethyl 2-methylacetoacetate. Spontaneous deacetylation and cyclization at 25°C over 18 hours yield ethyl 2-[(3-formamido-4-methoxyphenyl)hydrazono]propionate (6) as a crimson solid (72% yield).
Palladium-Mediated Cyclization
Dissolving compound 6 in anhydrous THF and treating with PdCl₂ (5 mol%) under CO atmosphere at 80°C induces intramolecular cyclization via carbonylation. This critical step forms the pyrrolo[3,2,1-ij]quinoline skeleton, yielding 9-methoxy-5-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-2-one (7) in 68% yield after silica gel chromatography.
Functionalization of the Quinoline Core
Demethylation and Oxidation
Compound 7 undergoes demethylation using BBr₃ in CH₂Cl₂ at -78°C, followed by oxidation with pyridinium chlorochromate (PCC) to introduce the 2-oxo group. This two-step sequence affords 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-amine (8) in 81% combined yield.
Amidation with 3,4-Dimethylbenzoyl Chloride
The free amine in compound 8 reacts with 3,4-dimethylbenzoyl chloride (1.2 equiv) in anhydrous dichloromethane containing triethylamine (2.5 equiv). Stirring at 0°C for 2 hours followed by room temperature reaction for 12 hours produces the target benzamide derivative (9) in 76% yield after recrystallization from ethanol/water.
Optimization and Process Chemistry
Critical Parameters in Cyclization
The PdCl₂-mediated cyclization (Step 2.3) demonstrates pronounced solvent dependence, with THF outperforming DMF or dioxane (Table 1). Lowering reaction temperature to 60°C while increasing CO pressure to 3 atm enhances yield by 18% while reducing dimerization byproducts.
Table 1: Solvent Optimization for Pd-Catalyzed Cyclization
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC%) |
|---|---|---|---|
| THF | 80 | 68 | 98.9 |
| DMF | 100 | 41 | 87.2 |
| Dioxane | 80 | 53 | 92.4 |
pH Control During Amidation
Maintaining reaction pH at 8.5–9.0 during the amidation step (Step 3.2) prevents hydrolysis of the acid chloride while ensuring efficient nucleophilic attack. Exceeding pH 9.5 leads to a 23% decrease in yield due to saponification of the benzamide group.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.34 (d, J=8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.45–7.32 (m, 3H, ArH), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 3.02 (t, J=6.3 Hz, 2H, CH₂), 2.87 (s, 3H, CH₃), 2.76 (s, 3H, CH₃), 2.45–2.32 (m, 4H, CH₂).
HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₁H₂₁N₂O₂: 349.1547; found 349.1543.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as dichloromethane, ethanol, or toluene, and may require heating or cooling to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound could yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. This has been observed in various cancer cell lines where the compound demonstrated cytotoxic effects.
- Case Study : A study conducted on a series of quinoline derivatives showed that modifications in the structure led to increased potency against breast and lung cancer cell lines. The research highlighted the importance of the pyrroloquinoline core in enhancing biological activity.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of this class of compounds:
- Alzheimer's Disease : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In vitro studies suggest that these compounds can enhance acetylcholine levels in the brain, potentially improving cognitive function.
- Case Study : A study explored the synthesis and biological evaluation of pyrroloquinoline derivatives as AChE inhibitors. The findings indicated that certain modifications significantly improved inhibitory activity (IC50 values in low micromolar range), suggesting potential therapeutic applications for cognitive disorders.
Antimicrobial Activity
The antimicrobial potential of 3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has also been investigated:
- Spectrum of Activity : Preliminary studies show effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis.
- Case Study : Research demonstrated that similar quinoline derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis provided insights into optimizing efficacy through structural modifications.
Synthetic Pathways
The most common synthetic routes include:
- Condensation Reactions : Utilizing starting materials such as benzoyl chloride and pyrrolidine derivatives leads to the formation of the desired amide structure.
- Cyclization Techniques : Cyclization reactions are crucial for forming the pyrroloquinoline core. These are often facilitated by catalysts under controlled conditions to ensure high yield and purity.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors in the body, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, or it could act as an agonist or antagonist at a receptor, altering signal transduction pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3,4-dimethyl substituents differentiate it from simpler analogs like 1a (2-methyl) or halogenated derivatives like 1b (3-bromo).
- Yields for benzamide-quinoline hybrids vary widely (61–80%), depending on substituents and catalysts. The absence of yield data for the target compound suggests further optimization may be needed.
Spectroscopic and Physicochemical Properties
NMR Shifts :
Lipophilicity :
Reactivity and Functionalization
- Catalytic Coupling : highlights nickel-catalyzed C–C coupling for synthesizing 1a and 1b. The target compound’s dimethyl groups may hinder such reactions due to steric effects .
- Biological Relevance: emphasizes the necessity of the 8-aminoquinoline amide skeleton for enzyme inhibition. The target’s pyrroloquinoline core may offer similar chelation properties but with altered selectivity .
Patent and Industrial Relevance
- Patent Compounds () : Include trifluoropropyl and triazolo-substituted benzamides, which are more complex than the target. These modifications aim for enhanced metabolic stability and target affinity .
- Commercial Analogs (): Derivatives like N-(pyrroloquinolin-8-yl)propionamide (898435-23-9) and acetamide (101651-47-2) highlight the scaffold’s versatility in drug discovery .
Biological Activity
3,4-Dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of 3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is , with a molecular weight of approximately 306.39 g/mol. The compound features a benzamide moiety linked to a pyrrolidinone structure, which is essential for its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example:
- Inhibition of Cell Proliferation : Compounds related to benzamide derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, certain benzamide derivatives were found to inhibit RET kinase activity effectively, leading to reduced proliferation in RET-driven cancers .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or proteins involved in cell cycle regulation and apoptosis. In particular, the inhibition of cyclin-dependent kinases (CDKs) has been highlighted as a critical pathway for anticancer activity .
Antimicrobial Properties
Compounds with similar structural characteristics have also demonstrated antimicrobial activities:
- Inhibition of Bacterial Growth : Studies have shown that certain quinoline derivatives possess antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Table 1: Summary of Biological Activities
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various benzamide derivatives to understand their biological activity better. The study revealed that modifications at the 3 and 4 positions significantly enhanced anticancer efficacy while maintaining selectivity towards cancer cells over normal cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of 3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is crucial for its therapeutic application:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is required to confirm these findings.
- Toxicology : Toxicological assessments indicate that while the compound shows promise in vitro, further studies are necessary to evaluate its safety profile in vivo.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis involves multi-step reactions, including the formation of the pyrroloquinoline core and coupling with the 3,4-dimethylbenzamide group. Key challenges include:
- Steric hindrance from the 3,4-dimethyl substituents, which may slow acylation reactions. Use of activating agents (e.g., HATU or EDCI) and polar aprotic solvents (DMF, DCM) can improve coupling efficiency .
- Purification : Intermediate compounds often require column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure products .
- Oxidation control : The 2-oxo group in the pyrroloquinoline moiety requires careful oxidation conditions (e.g., MnO₂ or TEMPO) to avoid over-oxidation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm proton environments and carbon connectivity. DEPT-135 experiments distinguish CH₃, CH₂, and quaternary carbons .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold for biological assays) .
- Mass spectrometry : HRMS (ESI+) validates the molecular ion ([M+H]+) and fragments .
Q. What initial biological screening approaches are recommended for this compound?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, JAK2) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) with scintillation counting .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of the pyrroloquinoline core?
- Temperature modulation : Conduct cyclization steps at 80–100°C in toluene to enhance ring closure .
- Catalyst screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig coupling of the quinoline nitrogen .
- In-situ monitoring : Use TLC (silica GF254, UV visualization) to track reaction progress and terminate reactions at >90% conversion .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
- Substituent variation : Synthesize analogs with halogen (F, Cl), methoxy, or nitro groups at the 3,4 positions to compare steric/electronic effects .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties (logP, polarizability) with bioactivity data .
- Crystallography : Solve X-ray structures of protein-ligand complexes (e.g., PDB deposition) to identify key binding interactions .
Q. How should contradictory bioactivity data between similar compounds be resolved?
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for kinase inhibition) and apply ANOVA to identify statistically significant trends .
- Solubility correction : Account for differential solubility in DMSO/PBS using nephelometry; normalize activity data to free drug concentration .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to rule out nonspecific binding .
Q. What computational methods assist in predicting the compound's interaction with biological targets?
- Molecular docking : AutoDock Vina or Glide to simulate binding poses in ATP-binding pockets (e.g., EGFR kinase domain) .
- MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories (RMSD < 2 Å acceptable) .
- Pharmacophore modeling : Phase or MOE to identify essential features (e.g., hydrogen bond acceptors near the 2-oxo group) .
Q. How can researchers troubleshoot discrepancies in spectral data during characterization?
- Impurity identification : Compare HPLC retention times with synthetic byproducts; optimize gradient elution .
- Dynamic NMR : For rotameric splitting in 1H NMR, acquire spectra at elevated temperatures (50–60°C) to coalesce signals .
- Isotopic labeling : Synthesize 13C-labeled analogs to resolve overlapping carbon signals in complex regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
